N-(2-(2,4-Dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide
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Overview
Description
N-(2-(2,4-Dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorobenzoyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-Dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-Dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzoyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-(2-(2,4-Dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2,4-Dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dichlorobenzoyl)glycine
- N-(2,4-Dichlorobenzoyl)hydrazino]carbonothioyl}acetamide
- 2-(4-Chlorophenyl)-N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}acetamide
Uniqueness
N-(2-(2,4-Dichlorobenzoyl)-4,5-dimethoxyphenyl)acetamide is unique due to its specific combination of dichlorobenzoyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15Cl2NO4 |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorobenzoyl)-4,5-dimethoxyphenyl]acetamide |
InChI |
InChI=1S/C17H15Cl2NO4/c1-9(21)20-14-8-16(24-3)15(23-2)7-12(14)17(22)11-5-4-10(18)6-13(11)19/h4-8H,1-3H3,(H,20,21) |
InChI Key |
USBZXPSUGDSJGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)OC)OC |
Origin of Product |
United States |
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